

Thiol-PEG12-alcohol: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Thiol-PEG12-alcohol	
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This technical guide provides an in-depth overview of **Thiol-PEG12-alcohol**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's structure, chemical properties, and its application in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Chemical Properties

Thiol-PEG12-alcohol is a polyethylene glycol (PEG) derivative characterized by a terminal thiol (-SH) group and a terminal alcohol (-OH) group, separated by a 12-unit PEG chain. This structure imparts unique properties, including enhanced solubility and biocompatibility, making it an ideal linker for various bioconjugation applications.

The chemical formula for **Thiol-PEG12-alcohol** is C24H50O12S.

Molecular Structure:

HS-(CH2CH2O)12-CH2CH2-OH

The thiol group offers a reactive handle for conjugation to various electrophilic moieties, most notably maleimides, to form stable thioether bonds. The alcohol group provides a secondary site for further chemical modification or attachment to other molecules of interest.



Quantitative Data Summary

The following table summarizes the key quantitative data for **Thiol-PEG12-alcohol**, compiled from various supplier specifications.

Property	Value	
Chemical Formula	C24H50O12S	
Molecular Weight	562.71 g/mol	
Appearance	White to off-white solid or viscous oil	
Purity	Typically ≥95%	
Solubility	Soluble in water, DMSO, DMF, and DCM	
Storage Conditions	-20°C, desiccated	

Experimental Protocols General Protocol for Conjugation of Thiol-PEG12alcohol to a Maleimide-Containing Molecule

This protocol outlines a general procedure for the conjugation of **Thiol-PEG12-alcohol** to a protein or other molecule containing a maleimide group. This is a common application in the synthesis of bioconjugates and PROTACs.

Materials:

Thiol-PEG12-alcohol

- Maleimide-functionalized molecule (e.g., protein, peptide, or small molecule)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching Reagent (e.g., free cysteine or 2-mercaptoethanol)



• Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

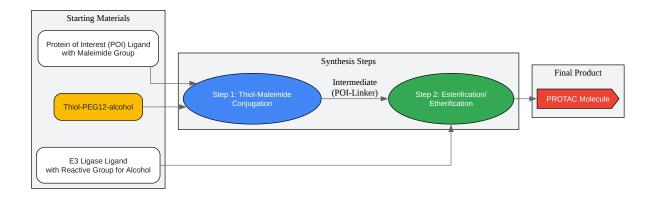
Procedure:

- Preparation of **Thiol-PEG12-alcohol** Solution: Dissolve **Thiol-PEG12-alcohol** in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mg/mL).
- Preparation of Maleimide-Functionalized Molecule: Dissolve the maleimide-containing molecule in the conjugation buffer to a known concentration.
- Conjugation Reaction: Add a 5 to 20-fold molar excess of the Thiol-PEG12-alcohol solution
 to the solution of the maleimide-functionalized molecule. The reaction mixture should be
 gently mixed and allowed to proceed for 1-2 hours at room temperature or overnight at 4°C.
 The reaction should be protected from light.
- Quenching the Reaction: To consume any unreacted maleimide groups, add a quenching reagent in slight excess (e.g., 2-fold molar excess over the initial maleimide concentration) and incubate for an additional 30 minutes at room temperature.
- Purification: The resulting conjugate can be purified from excess Thiol-PEG12-alcohol and quenching reagent using an appropriate method such as size-exclusion chromatography or dialysis against a suitable buffer.
- Characterization: The final conjugate should be characterized by techniques such as SDS-PAGE (for proteins), mass spectrometry, and HPLC to confirm successful conjugation and purity.

Visualization of Logical Workflow

The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule utilizing **Thiol-PEG12-alcohol** as a linker.





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Caption: Logical workflow for the two-step synthesis of a PROTAC molecule.

The provided DOT script generates a diagram illustrating the sequential conjugation steps in PROTAC synthesis. The first step involves the reaction of the thiol group of the PEG linker with the maleimide group on the Protein of Interest (POI) ligand. The resulting intermediate is then reacted with the E3 ligase ligand via the alcohol terminus of the PEG linker to form the final PROTAC molecule. This visual representation clarifies the role of **Thiol-PEG12-alcohol** as a central bridge in constructing these complex therapeutic agents.

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